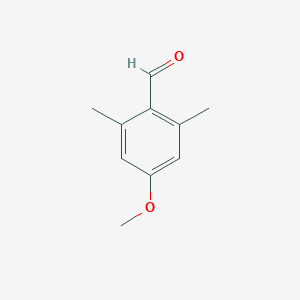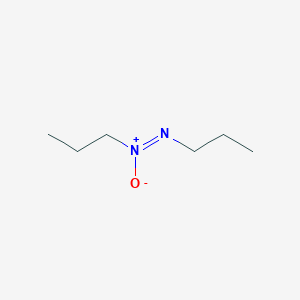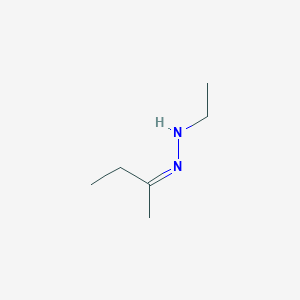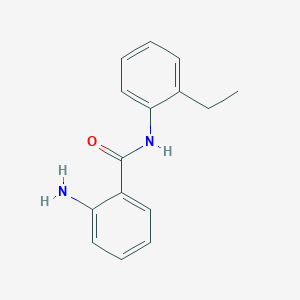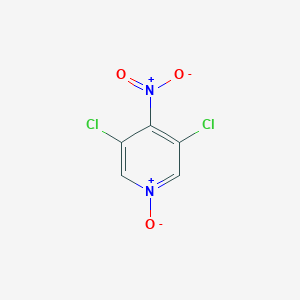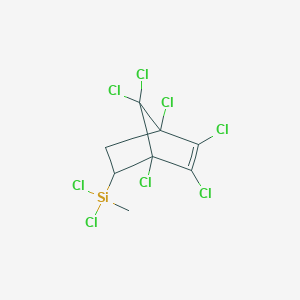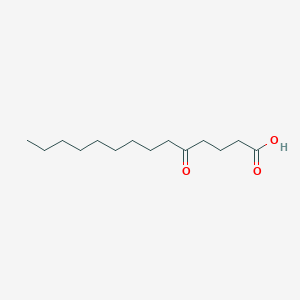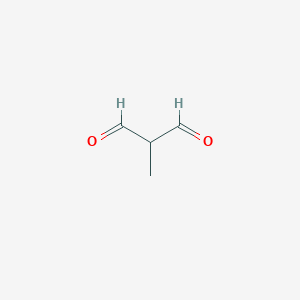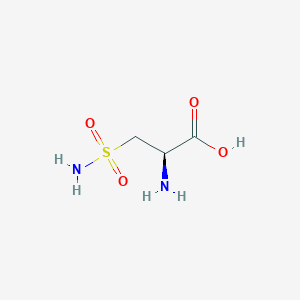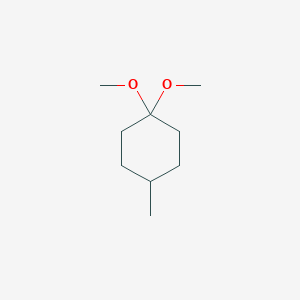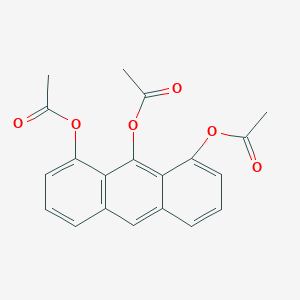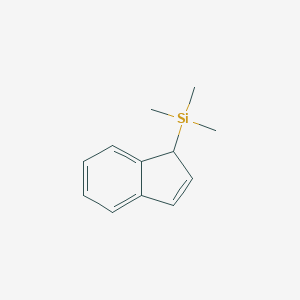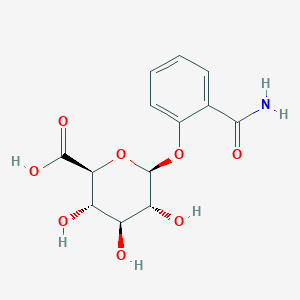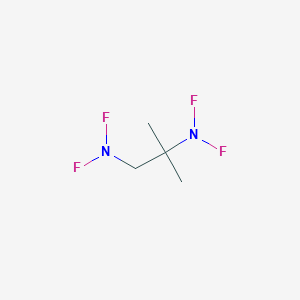
Propane, 1,2-bis(difluoroamino)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1,2-bis(difluoroamino)-2-methyl-, also known as DFTP, is a chemical compound that is widely used in scientific research. It is a fluorinated analog of propane diamine, and its unique chemical properties make it an essential tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of Propane, 1,2-bis(difluoroamino)-2-methyl- involves the formation of a covalent bond between the difluoroamino group of Propane, 1,2-bis(difluoroamino)-2-methyl- and the amino group of the target biomolecule. This covalent bond results in a stable conjugate that emits fluorescence upon excitation with light of a specific wavelength. The fluorescence intensity and lifetime of Propane, 1,2-bis(difluoroamino)-2-methyl- are highly sensitive to the microenvironment of the conjugate, allowing researchers to monitor changes in the conformation and activity of the target biomolecule.
Efectos Bioquímicos Y Fisiológicos
Propane, 1,2-bis(difluoroamino)-2-methyl- has been shown to have minimal biochemical and physiological effects on living cells and tissues. It does not interfere with cellular metabolism or cause toxicity at the concentrations used in scientific research. However, it is essential to use appropriate controls and experimental conditions to ensure the accuracy and specificity of the results obtained using Propane, 1,2-bis(difluoroamino)-2-methyl-.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propane, 1,2-bis(difluoroamino)-2-methyl- has several advantages for lab experiments, including high sensitivity, specificity, and versatility. It can be used to label a wide range of biomolecules and processes and can be detected using various imaging techniques such as fluorescence microscopy, flow cytometry, and spectroscopy. However, Propane, 1,2-bis(difluoroamino)-2-methyl- has some limitations, including its cost, stability, and potential for photobleaching. It is also essential to optimize the experimental conditions and controls to minimize background fluorescence and maximize signal-to-noise ratio.
Direcciones Futuras
There are several future directions for the use of Propane, 1,2-bis(difluoroamino)-2-methyl- in scientific research. One direction is to develop new derivatives of Propane, 1,2-bis(difluoroamino)-2-methyl- with improved properties such as increased brightness, stability, and specificity. Another direction is to use Propane, 1,2-bis(difluoroamino)-2-methyl- in combination with other imaging probes and techniques to study complex biological processes such as protein-protein interactions and intracellular signaling networks. Finally, Propane, 1,2-bis(difluoroamino)-2-methyl- can be used in vivo to study various biological processes and diseases in animal models and humans, providing valuable insights into the mechanisms of disease and potential therapeutic targets.
Conclusion
In conclusion, Propane, 1,2-bis(difluoroamino)-2-methyl- is a valuable tool for scientific research, with wide-ranging applications in various fields. Its unique chemical properties make it an essential tool for studying various biological processes, and its use is likely to expand in the future with the development of new derivatives and imaging techniques. However, it is essential to use appropriate controls and experimental conditions to ensure the accuracy and specificity of the results obtained using Propane, 1,2-bis(difluoroamino)-2-methyl-.
Métodos De Síntesis
The synthesis of Propane, 1,2-bis(difluoroamino)-2-methyl- involves the reaction of propane diamine with difluoroamine gas in the presence of a catalyst. The resulting product is a white crystalline solid that is highly soluble in water and other polar solvents. The purity of Propane, 1,2-bis(difluoroamino)-2-methyl- can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Propane, 1,2-bis(difluoroamino)-2-methyl- is widely used in scientific research as a fluorescent probe for detecting and imaging various biological molecules and processes. It can be used to label proteins, DNA, RNA, and other biomolecules, allowing researchers to visualize their localization, dynamics, and interactions in living cells and tissues. Propane, 1,2-bis(difluoroamino)-2-methyl- has been used to study various biological processes such as protein folding, enzyme activity, cell signaling, and gene expression. It is also used in drug discovery and development to screen for potential drug candidates.
Propiedades
Número CAS |
16063-24-4 |
|---|---|
Nombre del producto |
Propane, 1,2-bis(difluoroamino)-2-methyl- |
Fórmula molecular |
C4H8F4N2 |
Peso molecular |
160.11 g/mol |
Nombre IUPAC |
1-N,1-N,2-N,2-N-tetrafluoro-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C4H8F4N2/c1-4(2,10(7)8)3-9(5)6/h3H2,1-2H3 |
Clave InChI |
PIGMBPMRYUUGBD-UHFFFAOYSA-N |
SMILES |
CC(C)(CN(F)F)N(F)F |
SMILES canónico |
CC(C)(CN(F)F)N(F)F |
Otros números CAS |
16063-24-4 |
Sinónimos |
1,2-Bis(difluoroamino)-2-methylpropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)
